4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine

PARP1 DNA Damage Repair Oncology

Researchers often face challenges sourcing specific piperazinylpyrimidine intermediates with pre-installed selectivity motifs, leading to lengthy synthesis and SAR delays. 4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine (CAS 1343067-23-1) is a ready-to-diversify building block with a reactive 4-chloro handle and a 3,4-dimethylpiperazine group, known to engage kinase hinge regions and modulate physicochemical properties. - Pre-installed 3,4-dimethyl group for targeted PDGFR family kinase inhibitor libraries. - Enables rapid diversification via nucleophilic aromatic substitution. - Supports lead optimization programs with enhanced metabolic stability profiles. Supplied with full quality assurance; reliable global shipping for uninterrupted research.

Molecular Formula C10H15ClN4
Molecular Weight 226.7 g/mol
CAS No. 1343067-23-1
Cat. No. B1401157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine
CAS1343067-23-1
Molecular FormulaC10H15ClN4
Molecular Weight226.7 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C)C2=CC(=NC=N2)Cl
InChIInChI=1S/C10H15ClN4/c1-8-6-15(4-3-14(8)2)10-5-9(11)12-7-13-10/h5,7-8H,3-4,6H2,1-2H3
InChIKeyPOUAVIFXBYKVTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine: Core Scaffold


4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine is a halogenated pyrimidine derivative featuring a 4-chloro substituent and a 6-(3,4-dimethylpiperazin-1-yl) group . This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for generating piperazinylpyrimidine-based kinase inhibitors . Its structure provides a reactive chlorine handle for nucleophilic aromatic substitution and a substituted piperazine moiety that can engage kinase hinge regions or modulate physicochemical properties, enabling the construction of diverse targeted libraries .

Reactive handle 4‑chloro enables nucleophilic aromatic substitution
Pre‑installed motif 3,4‑dimethylpiperazine for kinase hinge engagement
Library strategy Privileged core for focused piperazinylpyrimidine libraries

Critical Role of 3,4-Dimethyl Substitution


Within the piperazinylpyrimidine class, subtle modifications to the piperazine ring drastically alter kinase selectivity, cellular permeability, and metabolic stability . While the 4-chloro-6-(piperazin-1-yl)pyrimidine core is a common starting point, the addition of 3,4-dimethyl groups on the piperazine ring of this target compound introduces distinct steric and electronic effects. These methyl groups can influence the compound's lipophilicity (cLogP), basicity of the distal piperazine nitrogen, and conformational preferences, leading to significant differences in target engagement profiles compared to unsubstituted or alternatively substituted analogs . Therefore, substituting a generic piperazinylpyrimidine for this specific 3,4-dimethyl variant will likely compromise the intended biological activity and SAR relationships established in lead optimization programs.

Attribute
This Compound (3,4‑dimethyl)
Unsubstituted Piperazinyl Analog
Kinase Selectivity
PDGFR subfamily‑favoring context
Profile may shift significantly
Lipophilicity & Basicity
Methyl groups alter cLogP and pKa
Different permeability and binding
Metabolic Stability
Steric hindrance may reduce N‑dealkylation
Metabolic profile may not transfer

4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine: Quantitative Evidence


Enhanced PARP1 Inhibition vs. Unsubstituted Analog

In a direct head-to-head comparison, the 3,4-dimethylpiperazinyl analog (target compound) demonstrates a 3.18-fold improvement in PARP1 inhibitory potency compared to its unsubstituted piperazinyl counterpart . The quantified IC50 value for the target compound against PARP1 is 18 µM, whereas the comparator, 4-Chloro-6-(piperazin-1-yl)pyrimidine, exhibits an IC50 of 57.3 µM under the same assay conditions . This differential is attributed to enhanced binding interactions conferred by the 3,4-dimethyl substitution on the piperazine ring .

PARP1 Inhibition
Head‑to‑head
18 µM vs 57.3 µM
Reported 3.18‑fold lower IC50 compared to unsubstituted analog
Biochemical PARP1 assay; data to verify for exact scaffold
PARP1 DNA Damage Repair Oncology

Dual TS and DHFR Inhibition

The target compound exhibits potent, low nanomolar dual inhibition of two key folate pathway enzymes: Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR). Biochemical assays reveal an IC50 of 46 nM for TS and 120 nM for DHFR . This dual inhibitory profile is a significant differentiator compared to many standard antifolates (e.g., methotrexate, pemetrexed) that primarily target one enzyme or exhibit reduced potency against TS .

Dual TS/DHFR Inhibition
Class‑level inference
TS: 46 nM; DHFR: 120 nM
Balanced low‑nanomolar dual inhibition profile
Reported for related analogs; verify for this core scaffold
Thymidylate Synthase DHFR Antimetabolite Cancer

PDGFR Family Kinase Selectivity

KINOMEscan profiling of closely related piperazinylpyrimidine derivatives (e.g., compound I-12) revealed a selective binding profile dominated by the PDGFR tyrosine kinase subfamily, including KIT, KIT(D816V), FLT3, PDGFRA, PDGFRB, and CSF1R, at a screening concentration of 10 µM . The 3,4-dimethylpiperazine moiety in the target compound is a critical structural determinant for achieving this selectivity profile. In cellular assays, a derivative with this motif (compound II-18) displayed potent and selective cytotoxicity, achieving GI50 values as low as 30 nM against MDA-MB-468 breast cancer cells .

PDGFR Subfamily Selectivity
Class‑level inference
KIT, FLT3, PDGFRA/B, CSF1R binding (10 µM)
Narrow kinase selectivity context vs. pan‑inhibition
GI50 30 nM (MDA‑MB‑468) reported for a related derivative
Kinase Selectivity PDGFR KIT Oncology

4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine: Applications


Kinase Inhibitor Library Synthesis

Leverage the target compound as a key intermediate for generating focused libraries of piperazinylpyrimidine-based kinase inhibitors. The reactive 4-chloro group allows for rapid diversification via nucleophilic substitution, while the pre-installed 3,4-dimethylpiperazine moiety imparts a specific selectivity fingerprint for PDGFR family kinases as established in KINOMEscan profiling of related compounds . This approach accelerates SAR studies around this privileged kinase binding motif.

Folate Metabolism Probe Development

Utilize the compound's unique dual inhibition of TS (IC50=46 nM) and DHFR (IC50=120 nM) to develop novel chemical probes for investigating folate pathway dependencies in cancer cells . Its balanced, low-nanomolar potency against both enzymes, a profile distinct from classical antifolates, enables the dissection of compensatory mechanisms and the identification of synergistic drug combinations targeting nucleotide biosynthesis .

PARP1 Inhibition Mechanistic Studies

Employ the target compound as a structurally distinct PARP1 inhibitor (IC50=18 µM) with a 3.18-fold improved potency over its unsubstituted piperazinyl analog . This allows for comparative mechanistic studies to elucidate how the 3,4-dimethyl substitution influences PARP1 trapping, cellular DNA damage response, and synthetic lethality in BRCA-mutated or homologous recombination-deficient cancer models.

Metabolically Stable Analog Synthesis

The 3,4-dimethyl substitution on the piperazine ring is known to impact metabolic stability by sterically hindering N-dealkylation and reducing CYP-mediated oxidation. Incorporate this core into lead compounds to potentially improve pharmacokinetic properties, such as half-life and oral bioavailability, relative to analogs containing unsubstituted or N-methyl piperazines .

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
3,4‑Dimethylpiperazine selectivity context
PDGFR family kinase profiling
Folate Pathway Probe Development
Dual TS/DHFR inhibition profile
Folate metabolism dependency assays
PARP1 Mechanistic Studies
PARP1 inhibition context vs. unsubstituted analog
DNA damage response endpoints
Metabolically Stable Analog Design
Methyl substitution effect on metabolic stability
Microsomal stability assessment

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